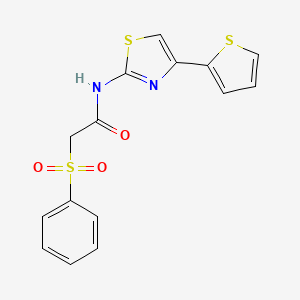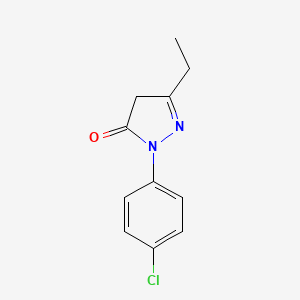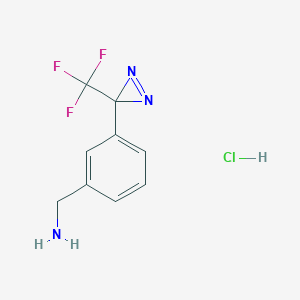
2-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a thiazole-based compound that has shown promising results in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Synthesis and Antimicrobial Properties: This compound, as part of a broader family of sulphonamide derivatives, has been synthesized and evaluated for antimicrobial activity. Fahim and Ismael (2019) studied the reactivity of similar acetamide derivatives, leading to the formation of compounds with significant antimicrobial properties (Fahim & Ismael, 2019). Similarly, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating the sulfamoyl moiety, which displayed promising antibacterial and antifungal activities (Darwish et al., 2014).
Optoelectronic Properties
- Application in Polymer Science: The compound has been investigated for its optoelectronic properties, particularly in the context of conducting polymers. Camurlu and Guven (2015) synthesized thiazole-containing monomers related to this compound and studied their electrochemical polymerization, revealing interesting optoelectronic characteristics (Camurlu & Guven, 2015).
Antimalarial and Antitumor Activities
- Potential in Antimalarial and Antitumor Research: This compound's derivatives have been explored for their potential in treating diseases like malaria and cancer. Fahim and Ismael (2021) conducted a study on antimalarial sulfonamides, revealing promising results in vitro, as well as the potential application in COVID-19 drug development (Fahim & Ismael, 2021). Talapuru et al. (2014) synthesized similar compounds and tested their antioxidant activity, with some exhibiting excellent results (Talapuru et al., 2014).
Additional Pharmacological Evaluations
- Exploration in Various Pharmacological Areas: The compound and its derivatives have been synthesized and evaluated for a range of pharmacological activities. This includes studies on their antimicrobial properties, antitumor activity, and potential as inhibitors in various biochemical pathways. For instance, Shukla et al. (2012) evaluated BPTES analogs, related to this compound, as glutaminase inhibitors (Shukla et al., 2012).
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S3/c18-14(10-23(19,20)11-5-2-1-3-6-11)17-15-16-12(9-22-15)13-7-4-8-21-13/h1-9H,10H2,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXECCDDZLRARAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[Cyclobutyl(pyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2411991.png)
![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2411995.png)


![4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2412002.png)
![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-(furan-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2412004.png)

![3-(4-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412007.png)

![5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B2412009.png)
![N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2412010.png)
![(2E)-4-{[6-acetyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2412011.png)
![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol](/img/structure/B2412012.png)